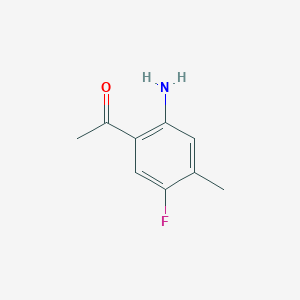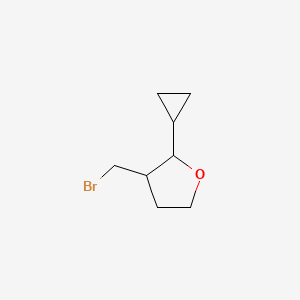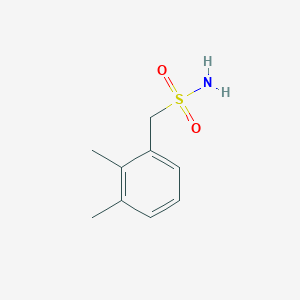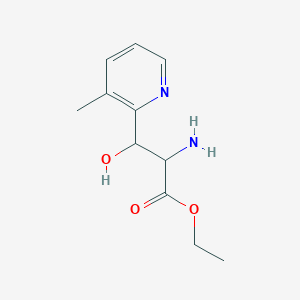![molecular formula C11H15BrN2O B13189449 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₁H₁₅BrN₂O This compound is notable for its unique structure, which includes a bromine atom, an ethyl group, and a bicyclic oxabicycloheptane moiety attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves multiple steps. One common method includes the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane structure . This intermediate can then be further functionalized to introduce the bromine and ethyl groups, followed by the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action for 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The oxabicycloheptane moiety may play a role in binding to these targets, while the pyrazole ring could be involved in modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane structure but lacks the pyrazole ring and bromine atom.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: Contains a similar bicyclic structure but with different functional groups.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: Another compound with a similar bicyclic structure but different substituents.
Uniqueness
4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is unique due to the combination of its bromine atom, ethyl group, and pyrazole ring attached to the oxabicycloheptane structure
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
4-bromo-1-ethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-2-14-10(8(12)7-13-14)11-6-4-3-5-9(11)15-11/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
NDNSTKVNSRFWJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C23CCCCC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)


![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)


![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
amine](/img/structure/B13189429.png)


